![molecular formula C11H6F3N3O4 B2430727 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006952-22-2](/img/structure/B2430727.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by cyclization to form the pyrazole ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cyclization: The pyrazole ring can undergo further functionalization through cyclization reactions, leading to the formation of more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are detailed findings from various studies:
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.
- Study Findings : In vitro studies indicated that 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid demonstrated significant inhibition of COX enzymes, leading to reduced production of prostaglandins involved in inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Research Overview : Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives.
- Case Study : A study assessing the effects of this compound on human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) revealed IC50 values indicating significant cytotoxicity. For instance, IC50 values were reported at 5.5 µM for A549 cells, showcasing its potential as an anticancer therapeutic.
Applications in Research
This compound is utilized in various research applications:
Medicinal Chemistry
The compound serves as a lead structure for the development of new anti-inflammatory and anticancer drugs. Its ability to inhibit specific enzymes involved in disease processes makes it a valuable candidate for further pharmacological studies.
Material Science
Research has explored the use of this compound in developing novel materials with specific electronic or optical properties, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Bicalutamide: Another antiandrogen with a trifluoromethyl group, used in the treatment of prostate cancer.
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C11H6F3N3O3, with a molecular weight of approximately 286.22 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C11H6F3N3O3 |
Molecular Weight | 286.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, a study reported the preparation of related pyrazole derivatives through reactions between substituted phenyl halides and pyrazole derivatives under controlled conditions, yielding high purity and yield .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has shown potential in inhibiting various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
In vitro studies demonstrated that compounds containing the pyrazole scaffold could inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as topoisomerase inhibition and DNA alkylation .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against antibiotic-resistant strains of bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Enterococcus faecalis
In vitro assays revealed that this compound could inhibit the growth of these pathogens and disrupt biofilm formation more effectively than conventional antibiotics like vancomycin .
Table: Antimicrobial Efficacy
Pathogen | Inhibition Zone (mm) | Comparison (Vancomycin) |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 25 | 20 |
Enterococcus faecalis | 30 | 22 |
The biological activity of this compound is attributed to several mechanisms:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Alkylation of DNA : Inducing cytotoxic effects by damaging genetic material.
- Biofilm Disruption : Preventing bacterial colonization and persistence.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOVIPYYDQFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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